molecular formula C23H19N3O3 B2839089 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone CAS No. 86966-85-0

2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone

Cat. No.: B2839089
CAS No.: 86966-85-0
M. Wt: 385.423
InChI Key: MUOWXKSUXJYDCV-GFMRDNFCSA-N
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Description

This compound features a diphenylethanone core substituted with a hydroxyl group at position 2 and an (E)-diazenyl group bridging to a 2-hydroxy-1-methylindole moiety. This structural complexity suggests applications in materials science (e.g., dyes) and pharmacology (e.g., enzyme inhibitors) .

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)imino-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-26-19-15-9-8-14-18(19)20(21(26)27)24-25-22(28)23(29,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,27,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVGBKHUGNHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Diazotization: The indole derivative is then subjected to diazotization, where it reacts with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 2-hydroxy-2,2-diphenylethanone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, while the diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2,2-diphenylethanone (CAS 4873-38-5)

  • Structure : Lacks the diazenyl-indole moiety; contains a single hydroxyl group on the phenyl ring.
  • Synthesis : Prepared via Fries rearrangement of phenyl diphenylacetate with AlCl₃ in nitrobenzene (70–86% yield) .
  • Properties :
    • m.p. : 174–180°C .
    • Reactivity : The hydroxyl group enhances solubility in polar solvents but limits conjugation compared to the target compound.

2-Hydroxy-1-[3-methyl-4-(pyridin-2-yl)piperazin-1-yl]-2,2-diphenylethanone (CAS 6624-13-1)

  • Structure : Replaces the diazenyl-indole group with a piperazine-pyridine substituent.
  • Properties :
    • Molecular Weight : 387.47 g/mol .
    • Boiling Point : 623.6°C .
  • Applications : The pyridine and piperazine groups may enhance metal coordination or CNS activity, differing from the target compound’s indole-based electronic properties .

(2E)-2-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone (CAS 5750-85-6)

  • Structure : Incorporates a nitrobenzodioxol group and hydrazinylidene bridge.
  • Properties :
    • Formula : C₂₂H₁₅N₃O₅ .
    • Electronics : The nitro group acts as a strong electron-withdrawing group, enhancing stability but reducing solubility compared to the hydroxylated target compound .

2-Hydroxy-1-(1H-imidazol-1-yl)-2,2-diphenylethanone (CAS 604-951-8)

  • Structure : Substitutes the indole-diazenyl group with an imidazole ring.
  • Applications: Potential as a kinase inhibitor due to imidazole’s affinity for ATP-binding sites, differing from the indole-diazenyl group’s π-π stacking capabilities .

Key Comparative Data

Property Target Compound 1-(4-Hydroxyphenyl)-2,2-diphenylethanone CAS 6624-13-1 CAS 5750-85-6
Molecular Weight (g/mol) ~407 (estimated) 288.34 387.47 401.37
Functional Groups Hydroxyl, diazenyl, indole Hydroxyl, diphenylethanone Piperazine, pyridine Nitrobenzodioxol
Melting Point Likely >180°C (H-bonding) 174–180°C Not reported Not reported
Synthetic Yield Moderate (diazo coupling) 70–86% (Fries rearrangement) 22% (column chrom.) 61% (fluorination)
Applications Dyes, bioactive molecules Polymers, stabilizers CNS agents Energetic materials

Research Findings and Implications

  • Structural Complexity: The diazenyl-indole group in the target compound enables extended conjugation, as seen in similar azo-naphthol dyes . This contrasts with simpler diphenylethanones used in materials science .
  • Biological Activity : Indole derivatives often exhibit serotonin receptor affinity, while imidazole analogues (e.g., CAS 604-951-8) target kinases . The target compound’s activity remains unexplored but warrants investigation.
  • Synthetic Challenges : Diazo coupling (used for the target compound) requires precise conditions, whereas Fries rearrangement (for simpler analogues) is more robust .

Biological Activity

The compound 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_4O_3, with a molecular weight of approximately 364.4 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress-related diseases.

Anticancer Properties

Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds containing the indole structure have been reported to induce apoptosis in various cancer cell lines by activating caspase pathways. The specific compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Indole-based compounds often exhibit anti-inflammatory effects by modulating inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the molecule can donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Gene Regulation : It could potentially modulate gene expression related to apoptosis and cell cycle regulation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various indole derivatives, including our compound, using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations, suggesting strong antioxidant potential.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A1510
Compound B2012
Test Compound 18 11

Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Concentration (µM)% Apoptosis
05
525
1050

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